3,5-Bis(3-methylphenyl)-1,2,4-triazol-4-amine
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Overview
Description
3,5-Di-m-tolyl-4H-1,2,4-triazole-4-amine is an organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-m-tolyl-4H-1,2,4-triazole-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of m-tolyl hydrazine with formamide, followed by cyclization to form the triazole ring. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,5-Di-m-tolyl-4H-1,2,4-triazole-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
3,5-Di-m-tolyl-4H-1,2,4-triazole-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3,5-Di-m-tolyl-4H-1,2,4-triazole-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities, inhibit microbial growth, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4H-1,2,4-triazole: Similar in structure but lacks the m-tolyl groups.
4-Amino-3,5-diphenyl-1,2,4-triazole: Contains phenyl groups instead of m-tolyl groups.
3,5-Di(m-tolyl)-4-amino-1,2,4-triazole: A closely related compound with similar properties.
Uniqueness
3,5-Di-m-tolyl-4H-1,2,4-triazole-4-amine is unique due to the presence of m-tolyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for various applications, distinguishing it from other triazole derivatives.
Properties
CAS No. |
64017-50-1 |
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Molecular Formula |
C16H16N4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3,5-bis(3-methylphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H16N4/c1-11-5-3-7-13(9-11)15-18-19-16(20(15)17)14-8-4-6-12(2)10-14/h3-10H,17H2,1-2H3 |
InChI Key |
XBESQYLDQPSZDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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